molecular formula C22H24N2O5S B2742925 (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 380551-82-6

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2742925
CAS No.: 380551-82-6
M. Wt: 428.5
InChI Key: UDDHVZHRHPAUNQ-CXUHLZMHSA-N
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Description

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
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Biological Activity

(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound with a complex molecular structure characterized by various functional groups, including cyano, acrylamido, and thiophene. The compound's potential biological activities are of significant interest in pharmaceutical research, particularly due to its structural features that suggest possible interactions with biological systems.

Molecular Structure

The molecular formula of the compound is C22H24N2O5S, with a molecular weight of 428.5 g/mol. The structural components include:

  • Thiophene ring : Imparts aromatic properties and potential electronic interactions.
  • Cyano group (-CN) : Known for its reactivity and ability to participate in various chemical reactions.
  • Acrylamido group : May enhance the compound's ability to form bonds with biological targets.

Biological Activity Overview

Research on similar thiophene derivatives has indicated a range of biological activities, including antioxidant and antibacterial properties. The following sections summarize key findings related to the biological activity of this compound.

Antioxidant Activity

In vitro studies have shown that compounds structurally related to this compound exhibit significant antioxidant activity. For instance:

  • Compounds with similar functional groups were evaluated for their ability to scavenge free radicals using the DPPH assay.
  • Results indicated that certain derivatives demonstrated up to 64.7% scavenging activity compared to ascorbic acid as a standard control .

Antibacterial Activity

The antibacterial efficacy of related thiophene derivatives has also been documented:

  • Compounds were tested against gram-positive bacteria (Staphylococcus aureus) and gram-negative bacteria (Escherichia coli) using the agar well diffusion method.
  • Notably, one derivative exhibited a maximum zone of inhibition comparable to standard antibiotics like streptomycin .

Table 1: Antibacterial Activity of Related Compounds

Compound NameE. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
Compound 3a1516
Compound 3b1615
Compound 3c17 17

Case Studies and Research Findings

  • Antioxidant Study : A study evaluated various thiophene derivatives for their antioxidant properties using DPPH and nitric oxide scavenging assays. The findings suggested that modifications at specific positions on the thiophene ring could enhance antioxidant activity significantly .
  • Antibacterial Evaluation : Another research effort focused on the antibacterial properties of substituted thiophenes against E. coli and S. aureus. The results demonstrated that certain structural modifications led to increased antibacterial activity, indicating a structure-activity relationship that could be explored further in drug development .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-12(2)29-17-8-7-15(10-18(17)27-5)9-16(11-23)20(25)24-21-19(22(26)28-6)13(3)14(4)30-21/h7-10,12H,1-6H3,(H,24,25)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDHVZHRHPAUNQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC(=C(C=C2)OC(C)C)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(C)C)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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